molecular formula C21H17FN6O3 B2942474 9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921549-34-0

9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Numéro de catalogue: B2942474
Numéro CAS: 921549-34-0
Poids moléculaire: 420.404
Clé InChI: YQRQOGFSSZMUSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS Number: 921549-34-0) is a synthetic small molecule with a molecular formula of C21H17FN6O3 and a molecular weight of 420.4 g/mol . This complex heterocyclic compound features a fused triazolopurine-dione core structure, substituted with 2-fluorobenzyl, 4-methoxyphenyl, and methyl functional groups . These specific moieties are often incorporated into molecular scaffolds to modulate properties like bioavailability, binding affinity, and metabolic stability. As a novel chemical entity, its primary research value lies in its potential as a key intermediate or core structure for the design and synthesis of new chemical libraries. Researchers in medicinal chemistry may investigate this compound for developing potential bioactive molecules, given the pharmacological interest in purine and triazole derivatives. This product is provided for research purposes as a high-quality reference standard. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-13-5-3-4-6-15(13)22)20-25-24-17(28(19)20)12-7-9-14(31-2)10-8-12/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRQOGFSSZMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C21H16FN6O3
  • Molecular Weight : 454.8 g/mol
  • CAS Number : 921856-94-2

The structure of this compound features a triazole ring fused with a purine derivative, contributing to its potential pharmacological properties.

Antimicrobial Activity

  • Antibacterial Properties : Studies have shown that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds similar to the one have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL .
  • Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Research indicates that derivatives can inhibit fungal growth effectively, making them candidates for antifungal drug development .

Enzyme Inhibition

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition : Related studies have identified that certain triazole derivatives can inhibit PARP enzymes, which are crucial in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells .
  • Monoamine Oxidase (MAO) Inhibition : Some compounds within the triazole family have also been evaluated for their ability to inhibit MAO enzymes, which play a role in neurotransmitter metabolism. This inhibition can have implications for treating neurological disorders .

Neuroprotective Effects

Research has indicated that triazole derivatives may exhibit neuroprotective effects by acting as antagonists at various receptor sites, including GABA-A receptors. This action suggests potential applications in treating neurodegenerative diseases .

Synthesis and Evaluation

A study focused on synthesizing and evaluating a series of purine-triazole hybrids found that certain modifications at the benzyl position significantly enhanced biological activity. The most potent compounds showed MIC values lower than standard antibiotics like vancomycin and ciprofloxacin .

Structure-Activity Relationship (SAR)

Investigations into the SAR of triazole derivatives revealed that substituents on the phenyl rings significantly influence their biological activity. Electron-donating groups on these rings were found to enhance antibacterial potency .

Summary of Biological Activities

Activity TypeTarget Organism/EnzymeMIC/IC50 Values
AntibacterialStaphylococcus aureus0.125 - 8 µg/mL
AntifungalCandida albicansVariable
PARP InhibitionPARP1 and PARP2Ki = 1.2 nM; 0.87 nM
MAO InhibitionMAO-A and MAO-BVariable

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

9-(2-Chlorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

This analog differs only in the halogen substitution (chlorine vs. fluorine) at the benzyl group. Key comparisons include:

  • Steric Profile : The smaller atomic radius of fluorine (1.47 Å vs. 1.75 Å for chlorine) could reduce steric hindrance, improving fit within receptor binding pockets.
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may confer longer half-life compared to chlorine .

1,7,9-Trimethyl-1H-purine-6,8(7H,9H)-dione

Isolated from marine sources, this natural purine-dione lacks the triazolo ring and aromatic substitutions. Key differences:

  • Structural Simplicity : Absence of fluorobenzyl and methoxyphenyl groups limits receptor selectivity.

Methoxyphenyl-Substituted Analog (Compound 9c from )

Though structurally distinct (thiazolidinone core), the shared 4-methoxyphenyl group highlights:

  • Pharmacophore Role : Methoxy groups enhance solubility and π-π interactions in hydrophobic receptor domains.
  • Receptor Targeting: The benzodioxin moiety in 9c suggests divergent targets (e.g., kinase inhibition) compared to purine-diones’ adenosine receptor focus .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Halogen Receptor Affinity (Inferred)
Target Compound (Fluorobenzyl) Triazolo-purine-dione 2-Fluorobenzyl, 4-methoxyphenyl F A3 > A1/A2A (hypothesized)
9-(2-Chlorobenzyl) Analog Triazolo-purine-dione 2-Chlorobenzyl, 4-methoxyphenyl Cl A3 (lower selectivity vs. F)
1,7,9-Trimethyl-purine-dione Purine-dione Methyl groups at 1,7,9 None Uncharacterized
Compound 9c (Thiazolidinone) Thiazolidinone 4-Methoxyphenyl, benzodioxin None Kinase/Non-adenosine targets

Research Findings and Hypothetical Mechanisms

  • Adenosine Receptor Selectivity: The triazolo-purine-dione scaffold likely mimics adenosine’s purine core, enabling competitive binding. Fluorine’s electronegativity may enhance interactions with polar residues in the A3 receptor’s orthosteric site .
  • Role of Methoxyphenyl : The 4-methoxyphenyl group’s electron-donating properties could stabilize receptor-ligand complexes via hydrophobic and van der Waals interactions.
  • Halogen Effects : Fluorine’s metabolic stability and smaller size may improve pharmacokinetic profiles compared to chlorine, as seen in other fluorinated pharmaceuticals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.